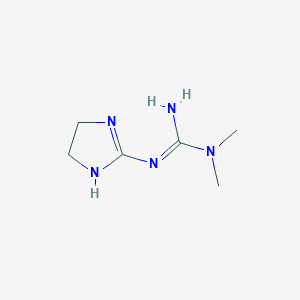
3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine . The conditions often involve heating the compound with a two-fold molar excess of the reagent in the presence of a base like triethylamine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with acyl chlorides can lead to the formation of benzamides, while reactions with sulfonyl chlorides can produce benzenesulfonamides .
Aplicaciones Científicas De Investigación
3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of functional materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to selectively target cancer cells without affecting normal cells . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
The uniqueness of this compound lies in its specific structure and the potential applications that arise from it. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.
Propiedades
Fórmula molecular |
C6H13N5 |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
2-(4,5-dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C6H13N5/c1-11(2)5(7)10-6-8-3-4-9-6/h3-4H2,1-2H3,(H3,7,8,9,10) |
Clave InChI |
QDKPEKUVELUTPH-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)/C(=N/C1=NCCN1)/N |
SMILES canónico |
CN(C)C(=NC1=NCCN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)

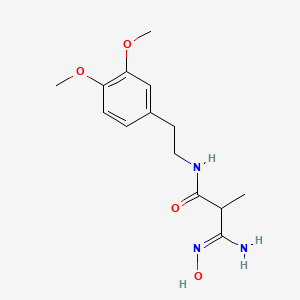

![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)

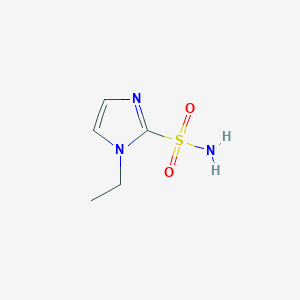
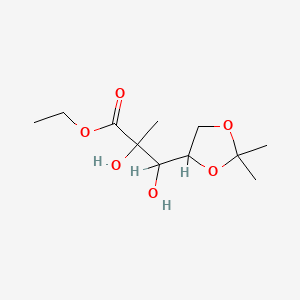
![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
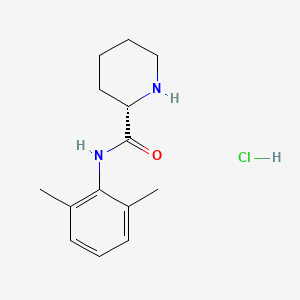
![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)


